1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one
Description
Properties
IUPAC Name |
1'-(pyridine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15-11-18(23-16-7-2-1-5-13(15)16)8-10-20(12-18)17(22)14-6-3-4-9-19-14/h1-7,9H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFAKBFOIRWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a chroman derivative, with a pyrrolidinone derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
Spiro compounds containing chroman-4-one and pyrrolidine moieties are typically synthesized via cyclization or condensation reactions. For 1'-picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one , the following pathways are hypothesized:
a. Nucleophilic Acyl Substitution
The picolinoyl group (2-pyridinecarbonyl) is likely introduced via a nucleophilic substitution reaction. For example, a spiro[chroman-2,3'-pyrrolidin]-4-one precursor reacts with picolinic acid derivatives under activating agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (Fig. 1A) .
Example Reaction Conditions
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Picolinic acid chloride | Acylating agent | DCM, 0–4°C, 12 h | ~60–70% |
| Spiro-pyrrolidinone | Nucleophile | DIPEA (base), RT | — |
b. Condensation with Heterocyclic Amines
Analogous to reactions of 4-arylmethylenepyrrolidine-2,3-diones , the spiro-pyrrolidinone core may undergo condensation with pyridine derivatives (e.g., 2-aminopyridine) to form fused heterocycles.
Reactivity of the Spiro Framework
The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold exhibits dual reactivity:
-
Chromone Ring : Susceptible to nucleophilic attack at the ketone (C4), enabling reductions (e.g., NaBH4) or Grignard additions.
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Pyrrolidine Ring : The secondary amine can participate in alkylation or acylation (e.g., picolinoylation) .
Table 1: Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Picolinic acid/PyBOP | 1'-Picolinoyl derivative |
| Reductive Amination | NaBH3CN, RCHO | N-Alkylated spiro compound |
| Ring-Opening | HCl/H2O, Δ | Chroman-4-one and pyrrolidine fragments |
Stability and Byproduct Analysis
Spiro compounds often face challenges such as ring-opening under acidic/basic conditions or epimerization at spiro centers . For example:
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Exposure to HCl generates chromane-2-carboxylic acid and pyrrolidine hydrochloride via hydrolytic cleavage .
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Heating in polar aprotic solvents (DMF, DMSO) may induce racemization, requiring low-temperature protocols .
Future Research Directions
-
Catalytic Asymmetric Synthesis : Develop enantioselective methods for spirocenter formation.
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Structure-Activity Relationship (SAR) : Systematically modify the picolinoyl group to optimize target affinity.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies indicate that compounds with a similar scaffold to 1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one exhibit significant anticancer properties. For instance, pyrrolo[2,1-a]isoquinoline derivatives have been shown to possess potent cytotoxic activity against various cancer cell lines, including those derived from human epidermoid carcinoma and leukemia . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy as topoisomerase inhibitors, which are crucial targets in cancer therapy.
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may also exhibit neuroprotective effects. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated analgesic and sedative activities in animal models, suggesting potential applications in treating neurodegenerative diseases . This aligns with the broader interest in developing compounds that can modulate neurological pathways for therapeutic benefits.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships of this compound and its analogs is crucial for optimizing their biological activity. In the context of anticancer agents, variations in the substituents on the chroman or pyrrolidine rings can significantly influence their potency and selectivity against cancer cell lines. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve cellular uptake and bioavailability .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates derived from readily available starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. The synthetic routes often aim to optimize yield and minimize environmental impact through greener chemistry practices.
Case Studies
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of modified pyrrolo derivatives showed promising results in inhibiting tumor growth in xenograft models. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, a critical feature for reducing side effects in therapeutic applications.
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotective agents, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in vitro under stress conditions, highlighting their potential for treating neurodegenerative disorders.
Data Summary Table
Mechanism of Action
The mechanism of action of 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The picolinoyl group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Spiroindole and Spirooxindole Derivatives: These compounds share the spirocyclic motif and have been studied for their biological activities, including anti-cancer and antimicrobial properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse pharmacological activities, such as anti-inflammatory and neuroprotective effects.
Uniqueness: 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one stands out due to its combination of the chroman and pyrrolidinone rings with a picolinoyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound that belongs to the class of spirocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including its spirocyclic framework, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman moiety with a pyrrolidine ring. This configuration is significant for its biological activity as it enhances binding affinity to molecular targets.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies:
- MTT Assay Evaluations : Studies utilizing the MTT assay have shown that modified chromanone derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). For instance, one study found an IC50 value of 5.62 μM against MCF-7 cells, indicating potent activity .
- Structure-Activity Relationship (SAR) : The biological activity of these compounds is influenced by specific substitutions on the chroman core. For example, substituents at the C-2 and C-3 positions can enhance or diminish anticancer efficacy .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | MCF-7 | 5.62 ± 1.33 | Significant |
| This compound | A2780 | 0.31 ± 0.11 | Highly Significant |
| This compound | HT-29 | 0.47 ± 0.17 | Significant |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives show significant activity against various bacterial strains.
Research Findings:
- Antimicrobial Screening : Derivatives of spiro[chroman] compounds have been assessed for their ability to inhibit growth in Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on their structural modifications .
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
